molecular formula C9H17ClFNO B1484621 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride CAS No. 2098023-73-3

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride

Cat. No.: B1484621
CAS No.: 2098023-73-3
M. Wt: 209.69 g/mol
InChI Key: QPYBIMOUPLOMJU-UHFFFAOYSA-N
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Description

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride typically involves the reaction of oxan-2-ylmethylamine with a fluorinating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes steps such as fluorination, cyclization, and purification to obtain the final product in high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or other substituents can be replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while substitution reactions can produce a variety of functionalized azetidines.

Scientific Research Applications

3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong interactions with biological molecules, influencing their function. The azetidine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-Fluoroazetidine hydrochloride
  • 3-Fluoro-3-(fluoromethyl)azetidine hydrochloride
  • 3,3-Difluoroazetidine hydrochloride

Comparison: Compared to these similar compounds, 3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride is unique due to the presence of the oxan-2-ylmethyl group. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

3-fluoro-3-(oxan-2-ylmethyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO.ClH/c10-9(6-11-7-9)5-8-3-1-2-4-12-8;/h8,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYBIMOUPLOMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CC2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
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3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride
Reactant of Route 6
3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride

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